Reductive Dimerization: Central C–C Bond Length Relative to 1,3,5-Tricyanobenzene
Chemical reduction of TCT generates a dianionic dimer [TCT]₂²⁻ with a central C–C bond length of 1.570(4) Å, whereas the analogous reduction of 1,3,5‑tricyanobenzene (TCB) yields a dimer with a statistically distinguishable bond length of 1.560(5) Å [1]. The longer bond in the triazine‑based dimer indicates weaker π‑overlap attributable to the electron‑withdrawing ring nitrogen atoms, directly impacting the thermodynamics of charge‑transfer complex formation.
| Evidence Dimension | Central C–C bond length in chemically reduced dimeric dianion |
|---|---|
| Target Compound Data | 1.570(4) Å ([TCT]₂²⁻) |
| Comparator Or Baseline | 1.560(5) Å ([TCB]₂²⁻, from 1,3,5‑tricyanobenzene) |
| Quantified Difference | Δ = +0.010 Å (longer bond for TCT dimer) |
| Conditions | Chemical reduction in acetonitrile; single-crystal X-ray diffraction at low temperature |
Why This Matters
A 0.010 Å elongation in the central C–C bond translates to measurably different charge‑transport properties in conductive charge‑transfer salts, making TCT the preferred precursor when weaker inter‑dimer coupling is desired.
- [1] Del Sesto, R. E. et al. Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. J. Org. Chem. 68, 3367–3379 (2003). View Source
